Histrelin acetate

Descripción general

Descripción

Histrelin acetate is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with enhanced potency. It is primarily used in the treatment of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty. This compound functions as a GnRH agonist, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Histrelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

Cleavage of the peptide from the resin: and purification through high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that streamline the SPPS process. The synthesized peptide is then subjected to rigorous purification and quality control measures to ensure its efficacy and safety .

Análisis De Reacciones Químicas

Types of Reactions: Histrelin acetate undergoes various chemical reactions, including:

Oxidation: The tryptophan residue in this compound can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed:

Oxidation: Kynurenine derivatives.

Reduction: Thiol-containing peptides.

Substitution: Modified peptides with altered biological activity.

Aplicaciones Científicas De Investigación

Treatment of Advanced Prostate Cancer

Histrelin acetate has gained prominence in the management of advanced prostate cancer due to its effectiveness in suppressing testosterone levels, which are crucial for the growth of prostate cancer cells.

Efficacy and Safety

- Long-term Efficacy : A study involving 104 men with advanced prostate cancer demonstrated that histrelin implants maintained testosterone suppression below 50 ng/dL over multiple treatment cycles. After four years, mean testosterone levels remained low, indicating sustained efficacy .

- Tolerability : The treatment was generally well tolerated, with most adverse events being mild to moderate. The most common side effect reported was hot flashes .

Clinical Outcomes

- Castration Rates : In another study, 100% of patients achieved chemical castration within four weeks of implantation, with sustained suppression observed throughout the treatment period .

- Quality of Life : Patients reported minimal interference with daily activities and a low requirement for analgesics during treatment .

Management of Central Precocious Puberty (CPP)

This compound is also utilized to treat CPP in children, a condition characterized by the early onset of secondary sexual characteristics.

Clinical Studies

- Efficacy in Children : A clinical trial involving 36 children showed that histrelin effectively suppressed peak luteinizing hormone (LH) and sex steroid levels for one year. LH levels dropped significantly from baseline measurements .

- Long-term Treatment : In a long-term extension study, patients continued receiving histrelin implants annually for up to six years, demonstrating consistent efficacy in managing CPP without significant adverse effects .

Applications in Transgender Healthcare

This compound has been explored in transgender healthcare as part of hormone therapy protocols.

Use in Gender Dysphoria

- Histrelin's ability to suppress endogenous sex steroid production makes it a potential option for individuals undergoing gender transition. It can help alleviate gender dysphoria by preventing the development of secondary sexual characteristics associated with the individual's sex assigned at birth .

Summary Data Tables

| Application Area | Efficacy Metrics | Common Adverse Effects |

|---|---|---|

| Advanced Prostate Cancer | 100% achieved castration; sustained low testosterone levels | Hot flashes, mild discomfort |

| Central Precocious Puberty | Significant LH suppression; maintained throughout treatment | Minimal adverse effects |

| Transgender Healthcare | Suppression of endogenous sex steroids | Site-related discomfort |

Mecanismo De Acción

Histrelin acetate acts as a potent inhibitor of gonadotropin secretion. When administered, it binds to GnRH receptors on pituitary gonadotropes, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone levels. Continuous administration results in receptor desensitization and down-regulation, ultimately reducing the secretion of these hormones. This mechanism is crucial in treating hormone-sensitive conditions by lowering the levels of sex steroids .

Comparación Con Compuestos Similares

- Leuprolide acetate

- Goserelin acetate

- Triptorelin acetate

Comparison: Histrelin acetate is unique due to its higher potency and longer duration of action compared to other GnRH agonists. While leuprolide acetate and goserelin acetate are also used in similar therapeutic contexts, this compound’s subcutaneous implant formulation provides a sustained release, reducing the frequency of administration and improving patient compliance .

Propiedades

Número CAS |

220810-26-4 |

|---|---|

Fórmula molecular |

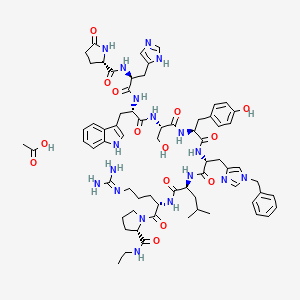

C70H94N18O16 |

Peso molecular |

1443.6 g/mol |

Nombre IUPAC |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |

Clave InChI |

BKEMVGVBBDMHKL-VYFXDUNUSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

SMILES isomérico |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O |

SMILES canónico |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O |

Pictogramas |

Irritant; Health Hazard |

Secuencia |

XHWSYXLRP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Histrelin Acetate and how does it interact with the body?

A1: this compound is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It works by binding to and activating GnRH receptors in the pituitary gland. [] This prolonged activation initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but ultimately leads to receptor desensitization. [, ] As a result, the production of testosterone in males and estradiol in females is significantly reduced. []

Q2: What are the main applications of this compound in a clinical setting?

A2: this compound is primarily used in the palliative treatment of advanced prostate cancer. [, , , ] It is also FDA-approved for the treatment of central precocious puberty (CPP) in children. [, , ]

Q3: How is this compound administered to patients?

A3: this compound is available as a subcutaneous implant that provides continuous release of the drug for up to 12 months. [, , , , ] This once-yearly administration offers convenience and improved patient compliance compared to other GnRH agonists that require more frequent injections. [, , , ]

Q4: Are there alternative formulations of this compound being explored?

A4: Yes, besides the commercially available subcutaneous implant, research is underway to develop a Histrelin Hydrogel Implant for both prostate cancer and CPP. [] This formulation aims to provide a more patient-friendly administration method with potential advantages such as reduced surgical procedures and lower dosing. []

Q5: What factors influence the choice of GnRH agonist for treating CPP?

A6: Several factors influence the selection of a specific GnRH agonist for CPP treatment, including the child's and caregiver's preferences, route of administration (intramuscular vs. subcutaneous), injection volume, needle size, duration of action (1-month, 3-month, 6-month, or 12-month formulations), potential side effects, and cost. []

Q6: Are there any demographic trends associated with this compound use in CPP treatment?

A7: Research suggests that White non-Hispanic children in the United States are more likely to receive this compound implants for CPP compared to minority patients, indicating a potential racial disparity in access to this treatment. []

Q7: Has there been an increase in the off-label use of GnRH agonists like this compound?

A8: Yes, data analysis reveals a significant increase in the off-label use of GnRH agonists, including this compound, in pediatric patients in the United States between 2013 and 2016. [] This trend was particularly pronounced for privately insured children compared to those covered by Medicaid. []

Q8: What is the long-term efficacy of this compound implants for prostate cancer?

A9: Studies have demonstrated that this compound implants are effective in maintaining suppressed testosterone levels (≤30 ng/dL) for up to 5 years in patients with advanced prostate cancer. [] This sustained suppression of testosterone is crucial for controlling the disease and preventing its progression. []

Q9: Are there any known instances of this compound implants remaining in patients for longer than intended?

A10: Yes, a case report described a patient who had a this compound implant remaining in place for 5 years. [] While the patient exhibited minimal pubertal progression and bone age advancement during this time, this case highlights the importance of timely implant removal and emphasizes the potential risks associated with prolonged exposure to GnRH agonists. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.